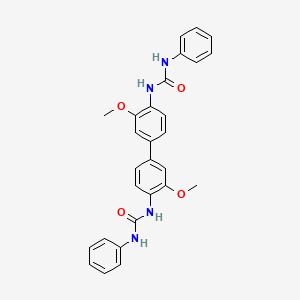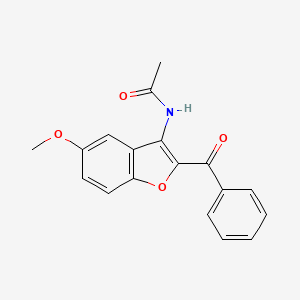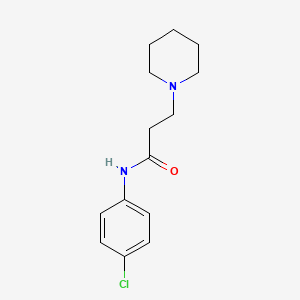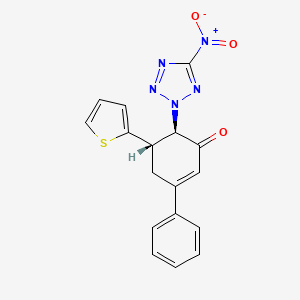![molecular formula C15H12N2O2 B11099898 N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B11099898.png)
N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide, also known as N’-[(1E)-2-oxo-2-phenylethylidene]acetohydrazide , is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of approximately 190.2 g/mol .
- It features a hydrazide functional group and a phenyl ring, connected by a double bond. The compound’s structure is characterized by the presence of a carbonyl group (C=O) adjacent to the hydrazide moiety.
Preparation Methods
Synthetic Routes: The synthesis of N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide involves the condensation reaction between (an α,β-unsaturated ketone) and . The reaction typically occurs in a solvent such as ethanol or methanol.
Reaction Conditions: The reaction is carried out at room temperature or under reflux conditions. The product is isolated by filtration or extraction.
Industrial Production: While there is limited information on large-scale industrial production, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide can undergo various reactions, including , , and .
Common Reagents and Conditions:
Major Products: The products depend on the specific reaction conditions. For example, reduction may yield the corresponding hydrazine derivative.
Scientific Research Applications
Chemistry: N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide serves as a building block for designing other compounds due to its versatile reactivity.
Biology and Medicine: Limited studies suggest potential antimicrobial and antioxidant properties.
Industry: Its applications in industry are yet to be fully explored.
Mechanism of Action
- The exact mechanism remains unclear, but potential targets include enzymes or cellular pathways affected by the compound’s functional groups.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: N’-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide’s unique structure lies in its α,β-unsaturated ketone and hydrazide combination.
Properties
Molecular Formula |
C15H12N2O2 |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-[(E)-phenacylideneamino]benzamide |
InChI |
InChI=1S/C15H12N2O2/c18-14(12-7-3-1-4-8-12)11-16-17-15(19)13-9-5-2-6-10-13/h1-11H,(H,17,19)/b16-11+ |
InChI Key |
TWPIOAJKBHTHOG-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(4-iodophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11099832.png)
![5-{[2-(3,4-dimethylphenyl)hydrazinyl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11099833.png)
![4-({(Z)-[4-(benzyloxy)phenyl]methylidene}amino)-2-(5-methyl-1,3-benzoxazol-2-yl)phenol](/img/structure/B11099839.png)
![Benzimidazole, 2-[1-(4-isopropylbenzyl)ethyl]-](/img/structure/B11099840.png)
![2-methyl-6-{[(Z)-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11099843.png)
![2-Cyano-4-(4-{1-[4-(3,4-dicyanophenoxy)-3-methylphenyl]cyclopentyl}-2-methylphenoxy)phenyl cyanide](/img/structure/B11099849.png)


![2,2-bis[(4-phenyl-1,2,5-oxadiazol-3-yl)amino]-1H-indene-1,3(2H)-dione](/img/structure/B11099861.png)
![2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B11099876.png)
![(5Z)-5-[(2Z)-2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11099881.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-1-(naphthalen-2-ylsulfonyl)prolinamide](/img/structure/B11099885.png)
